![molecular formula C9H10S B13144566 2,5-dimethyl-6H-cyclopenta[b]thiophene](/img/structure/B13144566.png)
2,5-dimethyl-6H-cyclopenta[b]thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethyl-6H-cyclopenta[b]thiophene is a heterocyclic compound belonging to the thiophene family. It consists of a five-membered ring with one sulfur atom and four carbon atoms, along with two methyl groups attached to the ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-6H-cyclopenta[b]thiophene can be achieved through several methods. One common approach involves the condensation reaction of thiophene with brominated aromatic compounds. For example, the reaction of thiophene with bromobenzene under specific conditions can yield the desired compound . Another method involves the cyclization of brominated cyclohexene derivatives, followed by further reactions to form the thiophene ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions. The use of catalysts and controlled reaction environments ensures high yield and purity of the final product. The specific details of industrial production methods may vary depending on the manufacturer and the intended application of the compound .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-6H-cyclopenta[b]thiophene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and creating derivatives with specific functionalities .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize this compound, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can reduce the compound to its corresponding thiol or hydrocarbon derivatives.
Substitution: Electrophilic substitution reactions can be carried out using reagents such as halogens (e.g., bromine, chlorine) or alkylating agents to introduce new functional groups onto the thiophene ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or hydrocarbons. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .
Scientific Research Applications
2,5-Dimethyl-6H-cyclopenta[b]thiophene has been widely studied for its potential applications in scientific research. Some of the key areas of application include:
Organic Synthesis: The compound serves as an intermediate in the synthesis of other organic compounds, making it valuable for creating complex molecules with specific functionalities.
Organic Electronics: Due to its unique electronic properties, this compound is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Organic Photovoltaics: The compound’s ability to absorb light and convert it into electrical energy makes it a promising candidate for use in organic photovoltaic cells.
Medicinal Chemistry: Thiophene derivatives, including this compound, have shown potential as biologically active compounds with applications in drug discovery and development.
Mechanism of Action
The mechanism of action of 2,5-dimethyl-6H-cyclopenta[b]thiophene involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to influence various biological pathways, although the exact mechanisms for this compound require further investigation. The compound’s effects are likely mediated through its interactions with enzymes, receptors, and other biomolecules, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylthiophene: A simpler thiophene derivative with two methyl groups attached to the thiophene ring.
3-Phenylthiophene: A thiophene derivative with a phenyl group attached to the thiophene ring.
2,3,4-Trisubstituted Thiophenes: Thiophene derivatives with various substituents at the 2, 3, and 4 positions of the thiophene ring.
Uniqueness
2,5-Dimethyl-6H-cyclopenta[b]thiophene stands out due to its unique structure, which combines a thiophene ring with a cyclopentane ring. This structural feature imparts distinct electronic and chemical properties to the compound, making it valuable for specific applications in organic electronics and photovoltaics.
Properties
Molecular Formula |
C9H10S |
|---|---|
Molecular Weight |
150.24 g/mol |
IUPAC Name |
2,5-dimethyl-6H-cyclopenta[b]thiophene |
InChI |
InChI=1S/C9H10S/c1-6-3-8-5-7(2)10-9(8)4-6/h3,5H,4H2,1-2H3 |
InChI Key |
ZCSGLDVLZVCESG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C1)SC(=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


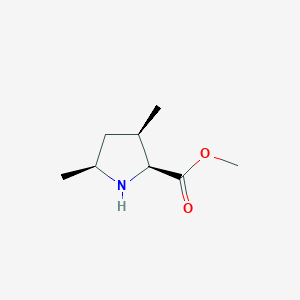

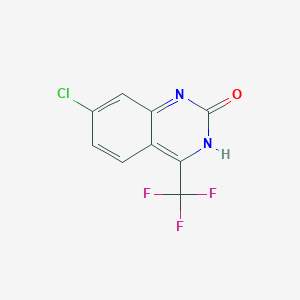
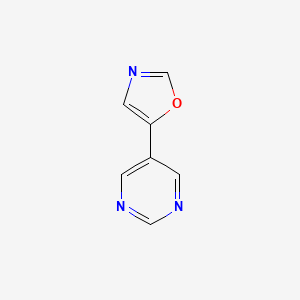

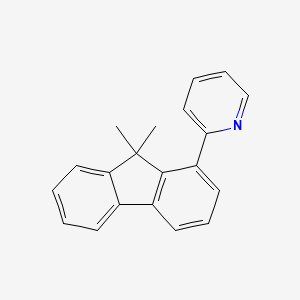
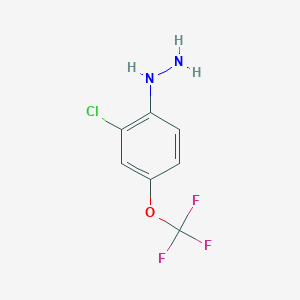
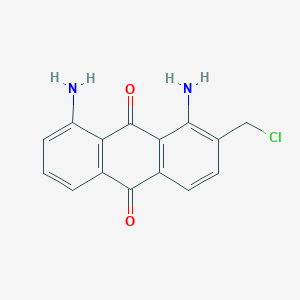

![2,3-bis[(2R,5R)-2,5-dimethylphospholan-1-yl]-1-benzothiophene,(1Z,5Z)-cycloocta-1,5-diene,rhodium,tetrafluoroborate](/img/structure/B13144535.png)
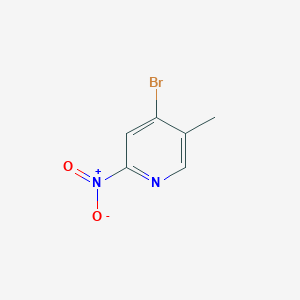

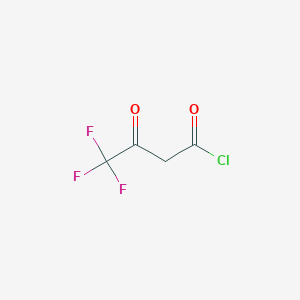
![tert-Butyl 2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B13144576.png)
